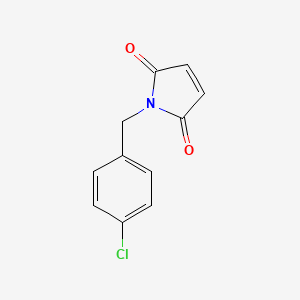

1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione

Übersicht

Beschreibung

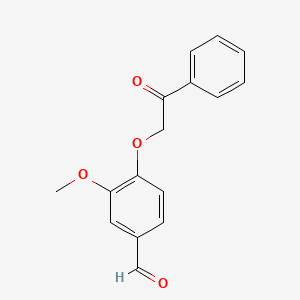

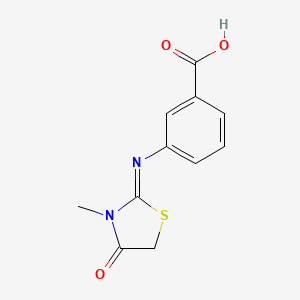

The compound "1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione" is a derivative of the 1H-pyrrole-2,5-dione nucleus, which is a core structure in various synthesized compounds with potential biological activities. The presence of a 4-chlorophenyl group suggests that the compound may exhibit certain chemical properties such as enhanced lipophilicity and potential for interactions with biological targets. The 1H-pyrrole-2,5-dione derivatives have been studied extensively for their inhibitory effects on enzymes, antibacterial properties, and as corrosion inhibitors .

Synthesis Analysis

The synthesis of related 1H-pyrrole-2,5-dione derivatives often involves multi-component reactions or transformations. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another method employed the Baker-Venkatraman transformation to produce 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones . These methods highlight the versatility and reactivity of the pyrrole-2,5-dione nucleus in forming various substituted derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, FT-IR, and X-ray diffraction. For example, the crystal structure of a pyrrolidine-2,5-dione derivative was determined, revealing orthorhombic crystals and a synclinal conformation of the terminal phenyl rings . Additionally, computational studies using density functional theory (DFT) have been performed to predict spectral and geometrical data, showing high correlations with experimental data .

Chemical Reactions Analysis

The 1H-pyrrole-2,5-dione derivatives participate in various chemical reactions. They have been used to synthesize novel antibacterial agents and have shown the ability to form compounds with antimicrobial activity when reacted with tryptamine and aromatic aldehydes . Furthermore, these derivatives have been involved in addition reactions to form compounds with potential applications in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives have been explored through experimental and theoretical studies. Their inhibitory action against corrosion in metals has been demonstrated, with adsorption on steel surfaces following Langmuir's adsorption isotherm, indicating a chemisorption process . Photoluminescent properties have also been observed in polymers containing the pyrrolo[3,4-c]pyrrole nucleus, suggesting applications in electronic devices .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

"1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione" derivatives have shown efficacy as corrosion inhibitors for carbon steel in acidic media. Research by Zarrouk et al. (2015) investigated the inhibitive action of 1H-pyrrole-2,5-dione derivatives against the corrosion of carbon steel in hydrochloric acid solution. The study found these compounds to be good corrosion inhibitors, with their efficiency increasing with concentration. The adsorption of these inhibitors on the steel surface was found to be mainly controlled by a chemisorption process, as evidenced by thermodynamic data and XPS analysis. Density Functional Theory (DFT) calculations further elucidated the relationship between molecular structures and their inhibition efficiencies (Zarrouk et al., 2015).

Photoluminescent Materials

"1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione" is related to compounds used in the synthesis of photoluminescent materials. Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, which exhibit strong photoluminescence and high photochemical stability. These properties make them suitable for electronic applications (Beyerlein & Tieke, 2000).

Semiconducting Polymers for Organic Electronics

Derivatives of "1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione" have been used in the development of semiconducting polymers for organic electronics. Deng and Gu (2013) synthesized novel diketopyrrolopyrrole-based conjugated copolymers that showed broad and strong absorptions in the visible and near-infrared region, promising for photovoltaic applications. The copolymers demonstrated potential in bulk heterojunction photovoltaic devices, indicating their utility in the field of organic electronics (Deng & Gu, 2013).

Antibacterial Agents

Compounds structurally similar to "1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione" have been evaluated for their antimicrobial activity. Biava et al. (2008) synthesized 1,5-diphenylpyrrole derivatives, exploring the influence of lipophilic substituents on the phenyl rings for activity against Mycobacterium tuberculosis. Some derivatives showed better activity and protection indices than existing drugs, highlighting the potential of these compounds as antimycobacterial agents (Biava et al., 2008).

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKNINBFRMHMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368435 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione | |

CAS RN |

34569-29-4 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)